4-(2-Bromoethyl)-1-fluoro-2-methylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
RZUYXMNLSVJSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCBr)F |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 4 2 Bromoethyl 1 Fluoro 2 Methylbenzene
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The bromoethyl group is the primary site for nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. The nature of these reactions is heavily influenced by the structure of the substrate and the reaction conditions.
Nucleophilic substitution reactions on the bromoethyl moiety of 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene primarily proceed through the SN2 (bimolecular nucleophilic substitution) mechanism. This is because the bromine atom is attached to a primary carbon, which is sterically accessible to the incoming nucleophile.
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromine). masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the carbon center if it were chiral. The transition state involves a five-coordinate carbon atom where the bond to the nucleophile is forming concurrently as the bond to the bromide ion is breaking. masterorganicchemistry.com
In contrast, the SN1 (unimolecular nucleophilic substitution) mechanism is less likely for this primary alkyl halide. The SN1 pathway involves a two-step process beginning with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. Primary carbocations are highly unstable and energetically unfavorable, thus hindering the SN1 pathway.
Several factors govern the rate and outcome of nucleophilic substitution reactions on this molecule.
Steric Hindrance: The rate of an SN2 reaction is highly sensitive to steric bulk around the reaction center. libretexts.orgyoutube.com In this compound, the electrophilic carbon is a primary carbon (—CH₂—Br), which is relatively unhindered. This low level of steric hindrance facilitates the approach of the nucleophile, favoring a rapid SN2 reaction. masterorganicchemistry.comlibretexts.org The presence of the benzene (B151609) ring one carbon away (at the β-position) offers more steric hindrance than a simple ethyl group, but it is generally not sufficient to prevent SN2 reactions. libretexts.org
The table below summarizes the key mechanistic features.
| Factor | Influence on this compound | Favored Mechanism |
|---|---|---|
| Substrate Structure | Primary alkyl halide (R-CH₂-Br) | SN2 |
| Carbocation Stability | Formation of a primary carbocation is highly unfavorable. | SN1 is disfavored. |
| Steric Hindrance | The reaction center is relatively unhindered, allowing for backside attack. | SN2 |
| Nucleophile | Strong nucleophiles favor SN2 reactions. | SN2 |
Electrophilic Aromatic Substitution on the Fluorinated and Methylated Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of this substitution is directed by the existing substituents on the ring: the fluoro, methyl, and bromoethyl groups. wikipedia.org The reactivity of the ring towards electrophiles is also affected by these groups.
The directing effects of the substituents are as follows:
-CH₃ (Methyl): An activating group that donates electron density via an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. libretexts.org
-CH₂CH₂Br (Bromoethyl): A deactivating group due to its electron-withdrawing inductive effect. It primarily directs incoming electrophiles to the meta position relative to itself, though its influence is weaker than strongly deactivating groups.
In this compound, these groups exert a combined influence. The powerful activating effect of the methyl group and the ortho-, para-directing effect of the fluorine atom will dominate. The available positions for substitution are C3, C5, and C6.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -F | C1 | Deactivating | Ortho, Para |
| -CH₃ | C2 | Activating | Ortho, Para |
| -CH₂CH₂Br | C4 | Deactivating | Meta |
Considering the positions relative to the activating methyl group (ortho is C3, para is C6) and the fluoro group (ortho is C6, para is C3), the most likely positions for electrophilic attack are C3 and C6. The position at C5 is meta to both the activating methyl group and the directing fluoro group, making it the least favored site. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C3 compared to C6.
Elimination Reactions Leading to Styrene (B11656) Derivatives
When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a styrene derivative. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism.
In the E2 mechanism, a single concerted step involves the base abstracting a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms between the α and β carbons. This reaction results in the formation of 4-ethenyl-1-fluoro-2-methylbenzene and HBr.
Transition Metal-Mediated Transformations
The carbon-bromine bond in this compound makes it a suitable substrate for various transition metal-mediated cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
While not a direct transition metal-mediated reaction, this compound is a key precursor for generating a Wittig reagent , which is then used in the highly versatile Wittig reaction for alkene synthesis. libretexts.orglibretexts.org
The process occurs in two main stages:
Formation of the Phosphonium (B103445) Salt: The alkyl halide reacts with a phosphine, typically triphenylphosphine (B44618) (PPh₃), via an SN2 reaction. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon bearing the bromine, displacing the bromide ion and forming a stable phosphonium salt: (2-(4-fluoro-2-methylphenyl)ethyl)triphenylphosphonium bromide . libretexts.org
Formation of the Ylide (Wittig Reagent): The phosphonium salt is then treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The base removes a proton from the carbon adjacent to the positively charged phosphorus atom, creating a phosphorus ylide—a neutral molecule with adjacent positive and negative charges. libretexts.org
This resulting ylide is a potent carbon nucleophile that can react with an aldehyde or ketone. The ylide attacks the carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate rapidly decomposes to form a stable triphenylphosphine oxide (Ph₃P=O) and the desired alkene, with the double bond formed precisely where the carbonyl group was located. umass.edu
Participation in Other Catalytic Processes
The reactivity of this compound is largely dictated by the carbon-bromine bond of the ethyl group and the carbon-fluorine bond on the aromatic ring. The bromoalkane moiety is susceptible to nucleophilic substitution and can participate in various coupling reactions, while the fluoroaromatic part can undergo transformations typical for aryl fluorides, although generally requiring harsher conditions or specific catalytic systems.
Potential Catalytic Coupling Reactions:
Given its structure, this compound could theoretically be employed in several palladium- or copper-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
One potential application is in Suzuki-Miyaura coupling reactions . While the aryl-fluorine bond is typically less reactive than aryl chlorides, bromides, or iodides, the alkyl-bromine bond is a suitable handle for such transformations. In a hypothetical scenario, the bromoethyl group could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, extending the ethyl chain.
Another plausible catalytic transformation is the Heck reaction . In this palladium-catalyzed process, the bromoethyl group could react with an alkene to introduce a vinyl group, leading to the formation of a more complex unsaturated product. The success of such a reaction would depend on the choice of catalyst, base, and reaction conditions to favor the reaction at the alkyl bromide over any potential (though less likely) activation of the aryl fluoride.
Copper-catalyzed reactions , such as Ullmann-type couplings, could also be envisioned. These reactions are often used for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, reacting this compound with an alcohol, amine, or thiol in the presence of a copper catalyst could lead to the corresponding ether, amine, or thioether derivatives.
The table below outlines hypothetical catalytic reactions involving this compound, based on established catalytic methodologies for similar substrates. It is important to note that these are projections and would require experimental validation.
| Reaction Type | Potential Reactant | Catalyst System (Example) | Potential Product Structure |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | |
| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | |
| Ullmann Condensation | Phenol | CuI / Ligand / Base |
Spectroscopic and Analytical Characterization Methodologies for 4 2 Bromoethyl 1 Fluoro 2 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "4-(2-Bromoethyl)-1-fluoro-2-methylbenzene" by providing detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom within the molecule.
¹H NMR Spectral Assignments and Multiplicities
The proton (¹H) NMR spectrum of "this compound" provides crucial information about the number of different types of protons and their neighboring atoms. The aromatic region of the spectrum is expected to show complex splitting patterns due to the presence of the fluorine atom, which couples with adjacent protons. The ethyl side chain will exhibit two distinct signals, each a triplet, due to coupling between the adjacent methylene (B1212753) groups.
Expected ¹H NMR Data:
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~6.9 - 7.2 | Multiplet |
| -CH₂-Br | ~3.5 | Triplet |
| Ar-CH₂- | ~3.1 | Triplet |
| -CH₃ | ~2.2 | Singlet |
Note: The exact chemical shifts are influenced by the solvent used for the NMR analysis.
¹³C NMR Chemical Shift Analysis
The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbon atoms in the aromatic ring will appear in the downfield region of the spectrum, with the carbon atom directly bonded to the fluorine atom showing a characteristic large coupling constant (J-coupling).
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (ppm) |
| C-F | ~160 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-H | ~115 - 135 |
| Aromatic C-CH₃ | ~138 |
| Aromatic C-CH₂CH₂Br | ~140 |
| -CH₂-Br | ~32 |
| Ar-CH₂- | ~38 |
| -CH₃ | ~15 |
Note: 'd' denotes a doublet, and ¹JCF represents the one-bond coupling between carbon and fluorine.
¹⁹F NMR for Fluorine Atom Environment
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to specifically analyze the fluorine atom in "this compound". The spectrum will show a single resonance for the fluorine atom, and its chemical shift provides information about its electronic environment. Coupling with neighboring aromatic protons will result in a multiplet.
Advanced 2D NMR Techniques for Connectivity Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the two methylene groups of the ethyl chain, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the connections between protons and their directly attached or more distant carbon atoms, respectively.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "this compound". nih.govnih.gov The technique's high resolving power can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected HRMS Data:
| Ion | Calculated m/z |
| [C₉H₁₀⁷⁹BrF+H]⁺ | 217.0028 |
| [C₉H₁₀⁸¹BrF+H]⁺ | 219.0007 |
This precise mass measurement confirms the elemental composition of the molecule, providing definitive proof of its identity. nfdi4chem.denfdi4chem.de
Diagnostic Fragmentation Patterns
Mass spectrometry is a critical tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this compound is not publicly available, the diagnostic fragments can be predicted based on the fragmentation of analogous structures, such as substituted bromobenzenes and toluenes. nist.govnist.gov
Upon electron ionization, the molecule would form a molecular ion [M]•+. The presence of bromine is readily identifiable from the isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]•+ and [M+2]•+), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The primary fragmentation pathways are expected to involve the bromoethyl substituent due to the relative weakness of the C-Br and C-C bonds compared to the aromatic ring bonds. Key diagnostic fragmentation patterns would likely include:
Loss of a bromine radical (•Br): This would result in a significant fragment ion [M-Br]+. This is a common fragmentation for bromoalkanes.
Benzylic cleavage: Cleavage of the bond between the ethyl group and the benzene (B151609) ring is highly probable, leading to the formation of a stable benzyl-type cation. This would result in the loss of a bromoethyl radical (•CH₂CH₂Br) or the formation of a C₇H₆F⁺ ion corresponding to the fluorotoluene moiety.
Loss of ethene (C₂H₄) via McLafferty-type rearrangement (if applicable) or other rearrangements: Though less direct, rearrangement reactions followed by fragmentation could occur.
Cleavage of the ethyl group: Loss of a methyl radical (•CH₃) from the bromoethyl group is less likely than C-Br bond cleavage but possible.
The resulting fragments provide a fingerprint for identifying the compound and distinguishing it from its isomers.
Table 1: Predicted Diagnostic Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
|---|---|---|
| [M]•+ | [C₉H₁₀BrF]•+ | Molecular Ion |
| [M-Br]+ | [C₉H₁₀F]+ | Loss of Bromine radical |
| [M-C₂H₄Br]+ | [C₇H₆F]+ | Benzylic cleavage |
Predicted Collision Cross Section (CCS) for Ion Mobility MS
Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, which is quantified as the collision cross section (CCS). rsc.orgbohrium.com The CCS value is an important parameter for compound identification, especially for distinguishing between isomers. nih.gov
For an analogous compound, 1-bromo-4-(bromomethyl)-5-fluoro-2-methylbenzene, predicted CCS values have been calculated and are available in public databases. uni.lu These values can provide a reasonable estimate for the target compound. The predicted CCS values will differ depending on the adduct formed in the ion source (e.g., protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺).
Table 2: Predicted Collision Cross Section (CCS) Values for the Analogous Compound 1-bromo-4-(bromomethyl)-5-fluoro-2-methylbenzene
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 280.89714 | 137.3 |
| [M+Na]⁺ | 302.87908 | 149.7 |
| [M-H]⁻ | 278.88258 | 143.6 |
| [M+NH₄]⁺ | 297.92368 | 157.6 |
| [M+K]⁺ | 318.85302 | 134.0 |
Data sourced from PubChemLite for the analogous compound 1-bromo-4-(bromomethyl)-5-fluoro-2-methylbenzene. uni.lu
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components.
Based on the functional groups (aromatic ring, C-F bond, C-Br bond, alkyl chain), the following characteristic vibrational modes are expected. libretexts.orgnist.gov
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the ethyl and methyl groups will show stretching vibrations in the 2975-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to several bands in the 1600-1450 cm⁻¹ region.
C-F Stretching: A strong absorption band due to the carbon-fluorine bond stretching is expected in the 1250-1000 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
C-H Bending: Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2975 - 2850 |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 |
| C-F Stretch | Aryl-F | 1250 - 1000 (Strong) |
| C-H Bend (Aromatic) | Benzene Ring | 900 - 675 |
X-ray Crystallography for Solid-State Molecular Geometry Determination (if applicable to an analogous compound)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound itself has not been reported, analysis of analogous brominated aromatic compounds can provide insights into its likely solid-state structure. nih.govnih.govresearchgate.net For instance, studies on other brominated organic molecules have revealed the presence of significant intermolecular interactions such as Br···Br contacts and hydrogen bonds. nih.govnih.govresearchgate.net In the crystal lattice of an analogous benzofuran (B130515) derivative, Br···Br interactions with a distance of 3.4521 Å were observed, which is shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction. researchgate.net
Chromatographic Techniques for Isolation and Purity Assessment (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed for such purposes. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, GC-MS is a highly suitable technique for the analysis of this compound.
Separation: The compound would be separated from impurities on a capillary column, likely with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane). The retention time would be characteristic of the compound under specific chromatographic conditions (temperature program, carrier gas flow rate).
Detection and Identification: The mass spectrometer serves as a powerful detector, providing a mass spectrum of the eluting compound. This allows for positive identification by matching the fragmentation pattern with known spectra or by interpretation as described in section 4.2.2.
Purity Assessment: The peak area of the compound in the chromatogram relative to the total area of all peaks provides a quantitative measure of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique, particularly for less volatile impurities or for preparative scale purification.
Separation: Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be a common approach. nih.gov
Detection: A UV detector would be effective, as the benzene ring will absorb UV light (typically around 254 nm).
Purity Assessment: Similar to GC, the purity can be determined by the relative peak area in the chromatogram. HPLC is often used to confirm the purity determined by GC and to detect non-volatile impurities that would not be observed by GC.
Commercial suppliers of similar chemical building blocks, such as 1-Bromo-4-fluoro-2-methylbenzene, typically provide certificates of analysis that include data from techniques like HPLC or GC to verify the purity of their products. bldpharm.com
Computational Chemistry and Theoretical Studies of 4 2 Bromoethyl 1 Fluoro 2 Methylbenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is an ideal method for investigating the electronic structure and energetics of organic molecules.
A DFT analysis of 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene would reveal the intricate interplay of its substituent groups. The electron-withdrawing effects of the fluorine and bromine atoms, contrasted with the electron-donating nature of the methyl group, create a unique electronic environment on the benzene (B151609) ring.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.
Computational modeling is instrumental in mapping out potential reaction pathways. For this compound, a key reaction to study would be nucleophilic substitution at the ethyl side chain, where the bromine atom acts as a leaving group.
DFT calculations can be used to model the energy profile of such a reaction. This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition state. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
Techniques like relaxed surface scans and more advanced methods such as Nudged Elastic Band (NEB) can be employed to locate the transition state geometry. Frequency calculations are then performed to confirm the nature of the stationary points on the potential energy surface. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
From the results of DFT calculations, a variety of quantum chemical descriptors can be derived. These descriptors help to quantify the reactivity of the molecule and establish structure-reactivity relationships.
Table 2: Key Quantum Chemical Descriptors
| Descriptor | Definition | Predicted Significance for the Compound |
| Ionization Potential (I) | The energy required to remove an electron. | Approximately equal to -E(HOMO). |
| Electron Affinity (A) | The energy released when an electron is added. | Approximately equal to -E(LUMO). |
| Electronegativity (χ) | The power of an atom to attract electrons. | (I + A) / 2 |
| Chemical Hardness (η) | Resistance to change in electron distribution. | (I - A) / 2 |
| Electrophilicity Index (ω) | A measure of the electrophilic character. | χ² / (2η) |
These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds. For instance, the electrophilicity index would provide insight into its susceptibility to attack by nucleophiles.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret experimental spectra or to confirm the identity of a synthesized compound.
DFT calculations, often in conjunction with specific basis sets, can accurately predict vibrational frequencies (Infrared and Raman spectra), and chemical shifts (Nuclear Magnetic Resonance spectra).
For Infrared (IR) spectroscopy , calculating the vibrational frequencies would help in assigning the characteristic peaks observed in an experimental spectrum. Key vibrations would include C-H stretches of the aromatic ring and the methyl group, the C-F stretch, and the C-Br stretch of the ethyl side chain.
For Nuclear Magnetic Resonance (NMR) spectroscopy , theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are invaluable for assigning signals in complex spectra, especially for aromatic compounds with multiple, distinct protons and carbons. The calculated shifts would be influenced by the electronic effects of the fluorine, bromine, and methyl substituents.
Table 3: Predicted Spectroscopic Data Comparison
| Spectroscopy Type | Key Predicted Features |
| ¹H NMR | Distinct signals for the aromatic protons, the methyl protons, and the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. |
| ¹³C NMR | Unique signals for each carbon atom, with chemical shifts influenced by proximity to the F, Br, and methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-F, and C-Br stretching and bending vibrations. |
Synthetic Utility and Potential Applications of 4 2 Bromoethyl 1 Fluoro 2 Methylbenzene As a Chemical Intermediate
Building Block in Complex Organic Synthesis
The strategic placement of three distinct functional elements on the benzene (B151609) ring—a bromoethyl chain, a fluorine atom, and a methyl group—makes 4-(2-bromoethyl)-1-fluoro-2-methylbenzene a highly valuable building block. Each group can be addressed with specific reagents, allowing for sequential and controlled modifications.
The bromoethyl group is the primary site of reactivity for building more complex structures. As a primary alkyl halide, it readily participates in nucleophilic substitution (SN2) reactions. ncert.nic.in This allows for the introduction of a wide array of functional groups, including amines, azides, cyanides, and alkoxides, thereby serving as a gateway to diverse molecular scaffolds. For instance, reaction with an appropriate amine could lead to the formation of phenethylamine (B48288) derivatives, a core structure in many biologically active compounds.
Furthermore, the bromoethyl group can undergo elimination reactions to form the corresponding styrene (B11656) derivative, 4-fluoro-2-methyl-1-vinylbenzene. Vinylarenes are fundamental precursors in organic synthesis, participating in polymerization, Heck coupling, and various cycloaddition reactions to construct complex polycyclic and heterocyclic systems. The synthesis of substituted tetrahydroisoquinoline derivatives, which are scaffolds for numerous alkaloids, often involves the cyclization of phenethylamine precursors that can be derived from intermediates like this compound. chemistryviews.org The presence of the fluorine and methyl groups on the aromatic ring influences the electronic properties and steric environment, which can be exploited to control the regioselectivity of subsequent reactions on the ring itself. pressbooks.pub
The true potential of this compound as a pharmaceutical intermediate is best understood by studying its analogues. The (2-bromoethyl)benzene (B7723623) substructure is a key component in the synthesis of complex organic molecules with therapeutic potential. chemicalbook.com For example, research has shown that (2-bromoethyl)benzene is a crucial reactant for creating β-peptidomimetics, which are designed to mimic natural peptides and have shown promise as potent antimicrobial agents with high enzymatic stability. chemicalbook.com The synthesis involves reacting the bromoethyl moiety with a nucleophile like methyl cyanoacetate (B8463686) to build a more complex carbon skeleton. chemicalbook.com
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov A fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa. nih.govnih.gov The presence of the fluoro- and methyl- groups on the aromatic ring of the target compound is therefore highly significant. Studies on related fluorinated building blocks, such as 4-bromo-1-fluoro-2-nitrobenzene, show their use in synthesizing complex heterocyclic systems like dibenzoxazepine (B10770217) analogues, which act as potent sodium channel blockers. sigmaaldrich.com This demonstrates how the combination of a reactive handle (like a bromo or bromoethyl group) with a fluorinated aromatic core is a powerful approach for generating pharmaceutically relevant scaffolds.
Role in Agrochemical and Material Science Research (drawing from analogues)
The utility of halogenated and specifically fluorinated aromatic compounds extends beyond pharmaceuticals into agrochemicals and material science. Analogous compounds like (2-bromoethyl)benzene are used to synthesize plant growth regulators and pesticides. bloomtechz.com The unique electronic properties imparted by fluorine can enhance the efficacy and selectivity of agrochemical agents. chimia.ch
In material science, fluorinated aromatic structures are known to contribute to high thermal stability and chemical resistance in polymers. acs.org The analogue (2-bromoethyl)benzene has been investigated for creating high-performance materials, including flame retardants and liquid crystal derivatives. bloomtechz.com Therefore, this compound represents a promising monomer or intermediate for creating specialized polymers with enhanced properties.
A particularly compelling application for this compound is in the synthesis of well-defined block copolymers via controlled radical polymerization (CRP) techniques. The bromoethyl group serves as an excellent initiating site for Atom Transfer Radical Polymerization (ATRP), one of the most robust and versatile CRP methods. cmu.eduacs.org
In ATRP, an alkyl halide initiator reacts with a transition-metal complex (typically copper-based) to generate a radical that polymerizes a monomer. acs.orgcmu.edu The process is controlled, allowing for the synthesis of polymers with predetermined molecular weights and very low polydispersity. cmu.edu The synthetic strategy would involve using this compound as an initiator to polymerize a first monomer (Monomer A), such as styrene or a methacrylate. This creates a well-defined polymer chain with the 4-fluoro-2-methylphenyl group at one end and a dormant, reactivatable halogen at the other. This resulting polymer, known as a macroinitiator, can then be used in a second step to initiate the polymerization of a different monomer (Monomer B), leading to the formation of a well-defined AB diblock copolymer. cmu.edunih.gov
Future Research Trajectories and Emerging Opportunities for 4 2 Bromoethyl 1 Fluoro 2 Methylbenzene
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene will likely be guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. nih.gov Current synthetic methods for similar substituted toluenes often rely on traditional approaches that may involve hazardous reagents and generate significant waste. researchgate.net Future research could focus on several key areas to improve the green credentials of its synthesis.
One promising direction is the exploration of alternative, less toxic solvents to replace commonly used chlorinated hydrocarbons. nih.govrsc.org Research into the use of bio-based solvents, ionic liquids, or even water as a reaction medium could significantly reduce the environmental impact of the synthesis. nih.govmdpi.com Additionally, the development of solvent-free reaction conditions, where possible, represents an ideal green synthetic route. mdpi.com
Another area of focus will be the reduction of energy consumption. This could be achieved by designing synthetic pathways that operate at ambient temperature and pressure, potentially through the use of highly efficient catalysts or by employing alternative energy sources like microwave or ultrasound irradiation. nih.govmdpi.com
Furthermore, improving the atom economy of the synthesis is a core principle of green chemistry. Future research should aim to design synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve the development of novel, highly selective reactions that avoid the need for protecting groups and reduce the number of synthetic steps. pnas.org
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Potential Research Focus |
| Safer Solvents | Investigation of bio-based solvents, ionic liquids, and water as reaction media. nih.govrsc.org |
| Energy Efficiency | Development of room-temperature syntheses and use of microwave or ultrasound energy. nih.govmdpi.com |
| Atom Economy | Design of catalytic reactions with high selectivity to minimize byproducts. pnas.org |
| Waste Prevention | Exploration of solvent-free reaction conditions and recyclable catalysts. mdpi.com |
Exploration of Novel Catalytic Systems for Functionalization
The bromoethyl group in this compound is a prime site for a variety of chemical transformations. The development of novel catalytic systems to functionalize this group will be a key driver of its future applications. The carbon-bromine bond can be activated by a range of catalysts, enabling the introduction of new functional groups and the construction of more complex molecules. acs.org
Future research will likely focus on the use of transition-metal catalysts, such as those based on palladium, nickel, or copper, to mediate cross-coupling reactions. google.comacs.org These reactions could be used to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of derivatives. The development of catalysts that are not only highly active and selective but also reusable and based on earth-abundant metals would be a significant advancement.
In addition to metal-based catalysts, the exploration of organocatalysis and photocatalysis for the functionalization of the bromoethyl group offers exciting possibilities. These approaches can provide alternative, metal-free pathways for a range of transformations, often under mild reaction conditions. nih.gov For instance, photoredox catalysis could enable radical-based reactions at the ethyl side chain.
A key challenge will be to achieve high regioselectivity, targeting the bromoethyl group while leaving the fluoro and methyl substituents on the aromatic ring untouched. The design of catalysts with specific ligand environments will be crucial for controlling the reactivity and directing the functionalization to the desired position.
Table 2: Potential Catalytic Systems for the Functionalization of this compound
| Catalytic Approach | Potential Transformations | Research Focus |
| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), amination, etherification. | Development of highly active, selective, and recyclable catalysts. google.comacs.org |
| Organocatalysis | Nucleophilic substitution reactions, phase-transfer catalysis. | Design of metal-free catalytic systems for specific functional group introductions. |
| Photocatalysis | Radical-based functionalization, atom transfer radical addition. | Exploration of light-driven reactions under mild conditions. nih.gov |
In-Depth Mechanistic Understanding through Advanced Spectroscopic and Computational Tools
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing processes and designing new, more efficient ones. Future research in this area will undoubtedly leverage a combination of advanced spectroscopic techniques and computational chemistry.
In-situ spectroscopic methods, such as ReactIR and process NMR, could be employed to monitor reactions in real-time. This would provide valuable data on reaction kinetics, the formation of intermediates, and the influence of reaction parameters, leading to a deeper understanding of the underlying mechanisms.
Computational modeling, particularly using Density Functional Theory (DFT), will be a powerful tool for elucidating reaction pathways and predicting the reactivity of this compound. nih.govnih.gov Theoretical calculations can be used to determine the geometries of transition states, calculate activation energies, and rationalize the observed regioselectivity in catalytic reactions. ias.ac.in This computational insight can guide experimental work and accelerate the discovery of new synthetic methodologies.
Furthermore, detailed spectroscopic characterization of this compound and its derivatives using techniques such as multidimensional NMR, X-ray crystallography, and mass spectrometry will be crucial for unambiguously confirming their structures and stereochemistry.
Table 3: Advanced Tools for Mechanistic Studies
| Tool | Application | Expected Outcome |
| In-situ Spectroscopy (ReactIR, Process NMR) | Real-time monitoring of reactions. | Kinetic data, identification of intermediates, process optimization. |
| Computational Chemistry (DFT) | Modeling of reaction pathways and transition states. nih.govnih.gov | Prediction of reactivity, understanding of selectivity, guidance for catalyst design. ias.ac.in |
| Advanced Spectroscopic Characterization | Structural elucidation of products and intermediates. | Unambiguous confirmation of molecular structure and stereochemistry. |
Diversification of Synthetic Applications in Emerging Chemical Fields
The true potential of this compound lies in its application as a building block for the synthesis of novel molecules with valuable properties. The presence of the fluorine atom is particularly noteworthy, as fluorinated compounds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their unique biological and physical properties. google.comguidechem.com
In the field of medicinal chemistry , this compound could serve as a precursor for the synthesis of new drug candidates. The fluoro- and methyl-substituted phenyl ring is a common motif in bioactive molecules, and the bromoethyl side chain provides a handle for introducing a wide range of pharmacophoric groups. Future research could explore the synthesis of derivatives for evaluation in areas such as oncology, neuroscience, and infectious diseases. google.com
In agrochemicals , the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides. This compound could be a starting point for the development of new crop protection agents with improved performance and environmental profiles.
In materials science , fluorinated molecules are used in the development of advanced materials such as liquid crystals, polymers, and organic electronics. The specific substitution pattern of this compound could lead to materials with tailored electronic and optical properties, opening up possibilities for its use in displays, sensors, and other advanced technologies.
The diversification of its synthetic applications will depend on the creative exploration of its reactivity and the establishment of robust and scalable synthetic routes to its derivatives.
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a pre-fluorinated aromatic precursor. For example, bromoethylation of 1-fluoro-2-methylbenzene derivatives using brominating agents like HBr or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance bromine activation.
- Catalyst use : Lewis acids (e.g., FeBr₃) improve regioselectivity.
- Temperature control : Exothermic bromination requires cooling to avoid side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromoethyl CH₂ at δ 3.5–4.0 ppm; aromatic F shifts at δ 115–120 ppm) .
- GC-MS : Confirms molecular ion peaks (e.g., m/z 229.092) and fragmentation patterns .
- HPLC : Quantifies purity (>97% by HLC methods) and detects halogenated impurities .
Advanced Research Questions
Q. How can researchers optimize the stability of the bromoethyl group during functionalization reactions?
Methodological Answer: The bromoethyl group is prone to elimination under basic conditions. Strategies include:
- Inert atmosphere : Prevents HBr elimination by reducing moisture .
- Low-temperature quenching : Halts side reactions post-bromination .
- Protecting groups : Use of silyl ethers or acetates to stabilize intermediates .
Data Contradiction Note:
reports >97% purity under HLC, while notes sensitivity to light/moisture. This discrepancy highlights the need for strict storage protocols (0–6°C, amber vials) .
Q. What strategies address regioselectivity challenges in electrophilic substitution reactions involving this compound?
Methodological Answer: The fluorine atom directs electrophiles to the para position, while the methyl group enhances ortho activation. Computational modeling (DFT) predicts dominant substitution sites:
Q. How do researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer: Variability arises from substituent effects and assay conditions:
Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?
Methodological Answer: Deuterated analogs (e.g., C₆D₅CH₂CH₂Br) track reaction pathways via:
Q. How should researchers handle safety risks associated with this compound’s toxicity and reactivity?
Methodological Answer:
Q. What computational tools are best suited for modeling the electronic effects of substituents in this compound?
Methodological Answer:
Q. How can crystallography data resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (e.g., ) provides bond angles and torsion angles critical for:
Q. What are the challenges in interpreting mass spectrometry data for halogenated analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
